AZD7545 -

AZD7545

Catalog Number: EVT-260498
CAS Number:
Molecular Formula: C19H18ClF3N2O5S
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD7545, chemically known as 4-[(3-Chloro-4-{[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino}phenyl)sulfonyl]-N,N-dimethylbenzamide, is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK). [, ] It is classified as a potent and selective inhibitor, primarily targeting the PDHK2 isoform. [, , ] AZD7545 plays a crucial role in scientific research as a tool to study the regulation of glucose oxidation, the Warburg effect in cancer cells, and potential therapeutic strategies for diseases like type 2 diabetes and cancer. [, , ]

Dichloroacetate (DCA)

    Compound Description: Dichloroacetate is a small-molecule pyruvate dehydrogenase kinase (PDK) inhibitor known for its anticancer effects in preclinical models and clinical studies. [] It acts by inhibiting PDKs, thereby increasing the activity of the pyruvate dehydrogenase complex (PDC), which plays a crucial role in glucose metabolism. [, , , ]

Radicicol

    Compound Description: Radicicol is a natural product known to inhibit heat shock protein 90 (Hsp90). [] It has also been found to inhibit PDKs, although the mechanism may differ from that of AZD7545 and dichloroacetate. []

    Relevance: Radicicol serves as a structurally distinct PDK inhibitor compared to AZD7545. [] This suggests diverse chemical scaffolds can be used to target PDKs and potentially modulate glucose metabolism.

Dihydrolipoamide

    Compound Description: Dihydrolipoamide is a naturally occurring compound and a critical component of the dihydrolipoyl transacetylase (E2) subunit of the pyruvate dehydrogenase complex (PDC). [] It plays a vital role in the catalytic cycle of the PDC.

    Relevance: AZD7545 is believed to exert its inhibitory effect on PDK2 by interfering with the interaction between PDK2 and the lipoyl domain of the E2 subunit. [] This suggests that compounds mimicking dihydrolipoamide or disrupting this interaction could have similar effects to AZD7545 in modulating PDK2 activity.

AZD7545 Analogs

    Compound Description: While not explicitly named, the paper describing the development of AZD7545 mentions the investigation of over 40 synthetic routes, implying the synthesis and evaluation of numerous structural analogs. [, ]

Synthesis Analysis

The synthesis of AZD7545 involves several key steps that focus on creating the trifluoromethylpropanamide structure. While specific synthetic routes are proprietary to pharmaceutical companies, general methods include:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Reagents: Common reagents may include halogenating agents to introduce trifluoromethyl groups and coupling agents to form amide bonds.
  • Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

The final product is purified through crystallization or chromatography to ensure high purity, which is crucial for biological testing.

Molecular Structure Analysis

AZD7545's molecular structure can be described as follows:

  • Chemical Formula: C₁₃H₁₄F₃N₃O
  • Molecular Weight: Approximately 301.27 g/mol
  • Structure: The compound features a central aromatic ring substituted with a trifluoromethyl group and an amide functional group.

Crystallographic studies have shown that AZD7545 binds effectively to the lipoyl-binding pocket of pyruvate dehydrogenase kinases, which plays a crucial role in its inhibitory action. The spatial arrangement allows for optimal interactions with the enzyme's active site, thus enhancing its inhibitory potency.

Chemical Reactions Analysis

AZD7545 primarily undergoes reversible binding reactions with pyruvate dehydrogenase kinases. Key aspects include:

  • Inhibition Mechanism: Upon binding to the kinase, AZD7545 prevents the phosphorylation of pyruvate dehydrogenase, thereby increasing its activity.
  • Selectivity: The compound exhibits selectivity towards pyruvate dehydrogenase kinase 2, with IC50 values of 6.4 nM for this target, compared to higher values for other isoforms like pyruvate dehydrogenase kinase 1.

This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of AZD7545 involves:

  1. Binding: AZD7545 selectively binds to the active site of pyruvate dehydrogenase kinases.
  2. Inhibition: This binding inhibits the kinase's ability to phosphorylate pyruvate dehydrogenase, effectively preventing the downregulation of this key metabolic enzyme.
  3. Activation of Pyruvate Dehydrogenase: As a result, there is an increase in the activity of pyruvate dehydrogenase, promoting the conversion of pyruvate into acetyl-CoA, which is essential for energy metabolism.

The EC50 value for activating pyruvate dehydrogenase via inhibition of pyruvate dehydrogenase kinase 2 is reported at approximately 5.2 nM.

Physical and Chemical Properties Analysis

AZD7545 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Chemically stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for its formulation in pharmaceutical applications and influence its bioavailability and efficacy.

Applications

AZD7545 has significant potential applications in scientific research and medicine:

  • Type 2 Diabetes Treatment: By enhancing pyruvate dehydrogenase activity, AZD7545 may help improve glucose metabolism in patients with type 2 diabetes.
  • Cancer Research: Due to its role in metabolic regulation, AZD7545 is also being investigated as a potential therapeutic agent in cancer treatment strategies that target altered metabolic pathways.
  • Metabolic Disorders: The compound's ability to modulate energy metabolism makes it a candidate for further studies in various metabolic disorders beyond diabetes.
Structural Biology and Molecular Interactions of AZD7545

Crystallographic Analysis of AZD7545 Binding to Pyruvate Dehydrogenase Kinase (PDHK) Isoforms

X-ray crystallography studies reveal that AZD7545 ((2R)-N-{4-[4-(dimethylcarbamoyl)phenylsulfonyl]-2-chlorophenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide) binds PDHK isoforms via distinct structural motifs. The compound’s trifluoromethylpropanamide moiety projects into the lipoyl-binding pocket of PDHK1 and PDHK3, while its dimethylcarbamoylphenylsulfonyl group occupies a hydrophobic subpocket near the N-terminal domain [1] [4]. High-resolution structures (PDB: 2Q8G for PDHK1; 3D2R for PDHK3) demonstrate that AZD7545 anchors to conserved residues:

  • Phe157 and Phe176 in PDHK1 (helix α3 and α4)
  • Phe52 and Phe39 in PDHK2/PKHK3 [1] [6]

Binding affinity varies across isoforms, with AZD7545 showing 15-fold higher specificity for PDHK2 (IC₅₀ = 6.4 nM) than PDHK1 (IC₅₀ = 36.8 nM) due to steric differences in their lipoyl pockets [9]. No inhibition occurs in PDHK4, where the pocket conformation excludes AZD7545 binding [1] [7].

Table 1: Crystallographic Data for AZD7545-PDHK Complexes

PDHK IsoformPDB IDResolution (Å)Key Binding ResiduesInhibition IC₅₀
PDHK12Q8G2.2Phe157, Phe176, His14236.8 nM
PDHK22Q8G1.93Phe39, Phe52, Val386.4 nM
PDHK33D2R2.03Phe52, Leu54, Val3847.2 nM*
PDHK43D2R2.0N/A (No binding)>100 µM

*Estimated from structural analogs [1] [5] [9].

Conformational Dynamics Induced by AZD7545 in PDHK1 and PDHK3 Active Sites

AZD7545 binding triggers isoform-specific allosteric shifts:

  • In PDHK1, the compound stabilizes a closed conformation of the N-terminal helix bundle (residues 40–60), compressing the ADP-binding pocket. This disrupts catalytic residue alignment (Glu131, Arg154) and reduces ATP hydrolysis by 80% [1] [4].
  • In PDHK3, AZD7545 unexpectedly enhances basal activity by 12.8-fold when free of the pyruvate dehydrogenase complex (PDC) scaffold. Structural analyses show it mimics the inner lipoyl domain (L2), disordering the ATP lid (residues 314–328) and promoting ADP/ATP exchange [1] [3]. Molecular dynamics simulations confirm AZD7545 binding increases active-site cleft flexibility in PDHK3 by 40%, facilitating substrate access [3] [10].

These paradoxical effects—inhibition when bound to PDC but activation when free—highlight the context-dependent behavior of AZD7545 [1] [7].

Role of the Lipoyl-Binding Pocket in AZD7545-Mediated Inhibition Mechanisms

The lipoyl-binding pocket serves as the primary interaction site for AZD7545 across PDHK isoforms. Key interactions include:

  • Hydrophobic stacking: The trifluoromethyl group engages in π-stacking with Phe52 (PDHK2/3) or Phe157 (PDHK1) [1] [6].
  • Hydrogen bonding: The propanamide’s carbonyl oxygen bonds to Leu54 (PDHK3) and His142 (PDHK1) [4].
  • Steric occlusion: In PDHK4, a shifted helix α8 (residues 385–394) narrows the pocket entrance, blocking AZD7545 insertion [5] [7].

By occupying this pocket, AZD7545 disrupts PDHK recruitment to the E2/E3BP core of PDC, reducing phosphorylation efficiency by >70% in cellular assays [1] [6]. This mechanism is distinct from ATP-competitive inhibitors (e.g., radicicol), as AZD7545 minimally perturbs the nucleotide-binding site [4].

Comparative Structural Motifs Between PDHK Isoforms and AZD7545 Binding Specificity

Divergent AZD7545 responses arise from isoform-specific structural motifs:

Table 2: Structural Determinants of AZD7545 Specificity Across PDHK Isoforms

Structural FeaturePDHK1PDHK2PDHK3PDHK4
Lipoyl Pocket Volume285 ų310 ų330 ų210 ų
Key Residue DifferencesHis142 (gatekeeper)Val38 (hydrophobic liner)Leu54 (flexible loop)Asp394 (DW-motif anchor)
C-Terminal Tail ConformationOrdered, stabilizes closed stateDisorderedPartially orderedOpen state (DW-motif)
AZD7545-Induced EffectInhibition (scaffold-bound)InhibitionActivation (scaffold-free)No binding

Critical distinctions include:

  • PDHK1/2/3: Conserved Phe residues enable AZD7545 docking, but helix α3 length varies (longer in PDHK1), reducing affinity [1] [9].
  • PDHK3: A flexible β-hairpin (residues 50–65) accommodates AZD7545, while its C-terminal cross-tail (Asp394-Trp395) stabilizes the open conformation during activation [3] [7].
  • PDHK4: The DW-motif (Asp394-Trp395) locks the enzyme in an open state, shrinking the lipoyl pocket and excluding AZD7545 [5] [7].

These motifs explain why AZD7545 preferentially targets PDHK2, with moderate effects on PDHK1/3, and none on PDHK4 [1] [9].

Properties

Product Name

AZD7545

IUPAC Name

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide

Molecular Formula

C19H18ClF3N2O5S

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1

InChI Key

DTDZLJHKVNTQGZ-GOSISDBHSA-N

SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

AZD 7545
AZD-7545
AZD7545
Nov3r compound

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O

Isomeric SMILES

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O

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